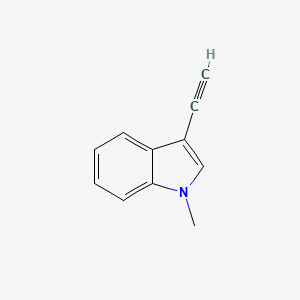

3-Ethynyl-1-methyl-1H-indole

Descripción general

Descripción

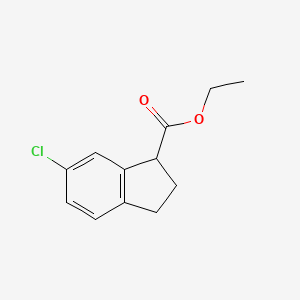

3-Ethynyl-1-methyl-1H-indole is a heterocyclic compound with the chemical formula C11H9N . It belongs to the indole family, which is a significant class of compounds found in natural products, pharmaceuticals, and synthetic materials. Indoles play a crucial role in cell biology and exhibit diverse biological properties .

Synthesis Analysis

One notable method for synthesizing 1,2,3-trisubstituted indoles involves a one-pot, three-component Fischer indolization–indole N-alkylation sequence . This process utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides. The reaction is rapid (total time under 30 minutes), operationally straightforward, and generally high yielding. It enables the generation of densely substituted indole products, making it valuable for constructing indole libraries .

Molecular Structure Analysis

The molecular structure of This compound consists of an indole ring with an additional ethynyl group at the 3-position and a methyl group at the 1-position. The dihedral angle between the indole ring and the ethynyl group provides insights into its conformational properties .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including N-alkylation, Sonogashira coupling, and electrophilic cyclization. These reactions allow the introduction of functional groups, leading to the synthesis of diverse derivatives with potential biological activities .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

- 3-Ethynyl-1-methyl-1H-indole has been involved in the process of direct ethynylation of the indole nucleus. This process utilizes 1-benzoyl-2-bromoacetylene on Al2O3 under base and solvent-free conditions, yielding 3-(2-benzoylethynyl)indoles (Sobenina et al., 2006).

- A method involving the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one was developed for the gold-catalyzed direct alkynylation of indole (Brand & Waser, 2012).

- The compound has been utilized in producing 2-ethoxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, showcasing its flexibility in chemical synthesis (Beccalli et al., 1994).

Materials Science and Corrosion Inhibition

- This compound derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. The inhibition efficiency of these compounds increases with increasing concentration, highlighting their practical applications in materials science (Verma et al., 2016).

Photophysical Studies and Fluorescent Probes

- New fluorescent indole derivatives obtained from β-brominated dehydroamino acids have been synthesized, showing potential as fluorescent probes due to their high fluorescence quantum yields and different solvent sensitivity (Pereira et al., 2010).

Structural and Spectroscopic Analysis

- Structural and vibrational investigations of newly synthesized 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole revealed insights into the molecular geometry and electronic properties, which are crucial for understanding the compound's behavior in different applications (Bhat et al., 2017).

Advanced Materials Chemistry

- Research on indole derivatives like this compound has shifted towards advanced materials chemistry due to their electron-donating nature and rich photo-excited state, making them suitable for various applications in this field (Ayari et al., 2020).

Propiedades

IUPAC Name |

3-ethynyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYPWSIBJDQYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511163 | |

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85094-88-8 | |

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85094-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)

![6,6-Dimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1626030.png)

![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol](/img/structure/B1626036.png)

![2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B1626039.png)